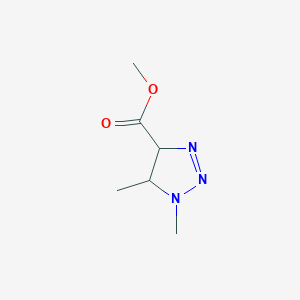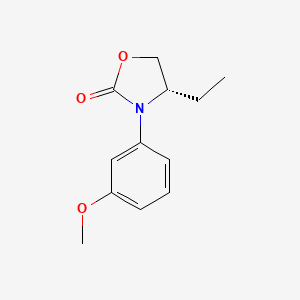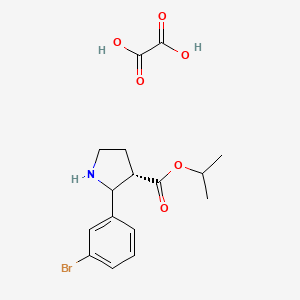
(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, along with an isopropyl ester and an oxalate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted amine and an aldehyde or ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a brominated aromatic compound reacts with the pyrrolidine ring.
Esterification: The isopropyl ester group can be introduced through an esterification reaction, where the carboxylic acid group of the pyrrolidine derivative reacts with isopropanol in the presence of an acid catalyst.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the pyrrolidine ester with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a role in binding to these targets, while the pyrrolidine ring and ester groups may influence the compound’s overall activity and selectivity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler analog without the bromophenyl and ester groups.
3-Bromopyrrolidine: Similar structure but lacks the isopropyl ester and oxalate groups.
Isopropyl Pyrrolidine-3-carboxylate: Lacks the bromophenyl group.
Uniqueness
(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate is unique due to the combination of its bromophenyl group, isopropyl ester, and oxalate salt. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications that other similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C16H20BrNO6 |
|---|---|
Molekulargewicht |
402.24 g/mol |
IUPAC-Name |
oxalic acid;propan-2-yl (3S)-2-(3-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H18BrNO2.C2H2O4/c1-9(2)18-14(17)12-6-7-16-13(12)10-4-3-5-11(15)8-10;3-1(4)2(5)6/h3-5,8-9,12-13,16H,6-7H2,1-2H3;(H,3,4)(H,5,6)/t12-,13?;/m0./s1 |
InChI-Schlüssel |
ISPWDNXYTVSJFO-NQJMHYHOSA-N |
Isomerische SMILES |
CC(C)OC(=O)[C@H]1CCNC1C2=CC(=CC=C2)Br.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC(C)OC(=O)C1CCNC1C2=CC(=CC=C2)Br.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



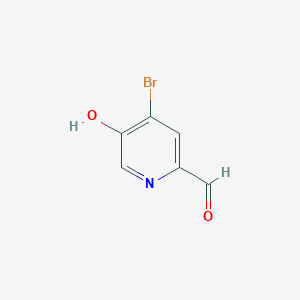
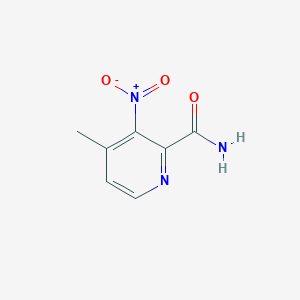
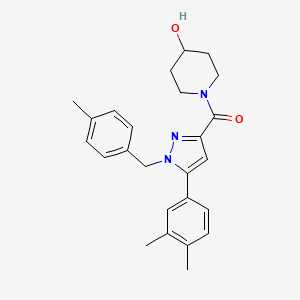
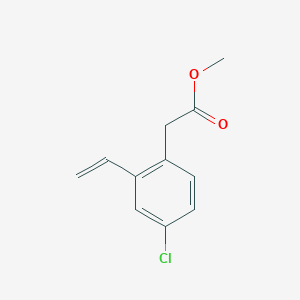
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
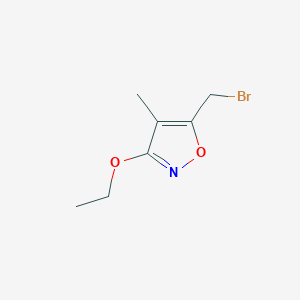
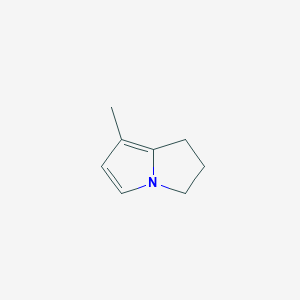
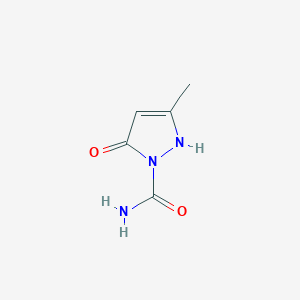
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)

